2-(4-bromophenyl)ethanimidamide hydrochloride 2-(4-bromophenyl)ethanimidamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 6487-97-4
VCID: VC11590550
InChI:
SMILES:
Molecular Formula: C8H10BrClN2
Molecular Weight: 249.5

2-(4-bromophenyl)ethanimidamide hydrochloride

CAS No.: 6487-97-4

Cat. No.: VC11590550

Molecular Formula: C8H10BrClN2

Molecular Weight: 249.5

Purity: 95

* For research use only. Not for human or veterinary use.

2-(4-bromophenyl)ethanimidamide hydrochloride - 6487-97-4

Specification

CAS No. 6487-97-4
Molecular Formula C8H10BrClN2
Molecular Weight 249.5

Introduction

Chemical and Physical Properties

2-(4-Bromophenyl)ethanimidamide hydrochloride is a white to off-white crystalline solid with a purity specification of ≥95% for research use. Its molecular structure integrates a bromine atom at the para position of the phenyl ring, which enhances electrophilic substitution reactivity, and an ethanimidamide group that facilitates nucleophilic interactions. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2-(4-Bromophenyl)ethanimidamide Hydrochloride

PropertyValue
CAS Number6487-97-4
Molecular FormulaC₈H₁₀BrClN₂
Molecular Weight249.5 g/mol
Purity≥95%
SolubilitySoluble in polar solvents (e.g., DMSO, methanol)
Storage Conditions2–8°C in a dry environment

The bromine atom contributes to the compound’s molar refractivity (calculated as 57.2) and influences its electronic distribution, making it amenable to cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. The hydrochloride salt form enhances stability and solubility in aqueous media, a critical factor for its handling in industrial processes.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(4-bromophenyl)ethanimidamide hydrochloride typically involves a multi-step sequence starting from 4-bromophenylacetylene or substituted phenyl precursors. A common route, as described by VulcanChem, includes:

  • Bromination: Introduction of bromine to a phenylacetylene derivative using bromine (Br₂) or N-bromosuccinimide (NBS) in a halogenated solvent.

  • Amidation: Reaction of the brominated intermediate with ammonia or an amine source under acidic conditions to form the ethanimidamide backbone.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

A critical challenge in this synthesis is achieving regioselective bromination at the para position. Patent literature on analogous compounds, such as 2-(4-bromophenyl)-2-methylpropanoic acid, highlights the use of aqueous bromination under acidic or neutral conditions to minimize isomer formation. While this method avoids toxic solvents like carbon tetrachloride, its applicability to ethanimidamide derivatives requires further validation .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

2-(4-Bromophenyl)ethanimidamide hydrochloride is predominantly utilized as a building block for:

  • Kinase Inhibitors: The amidine group chelates ATP-binding sites in protein kinases, making it a scaffold for anticancer agents.

  • Antiviral Compounds: Brominated aromatics exhibit activity against RNA viruses, with recent studies exploring modifications to enhance bioavailability.

Structure-Activity Relationship (SAR) Studies

The compound’s bromine atom and amidine moiety contribute to its pharmacophore profile:

  • Bromine: Enhances lipophilicity (LogP ≈ 2.1) and membrane permeability, critical for blood-brain barrier penetration.

  • Amidine: Participates in hydrogen bonding with biological targets, improving binding affinity .

Table 2 illustrates its role in developing lead compounds:

Table 2: Representative Derivatives of 2-(4-Bromophenyl)ethanimidamide Hydrochloride

DerivativeTarget IndicationDevelopment Stage
Bromoamidine-ANon-small cell lung cancerPreclinical
Amidoxime-BHepatitis C virusPhase I

Recent Research and Future Directions

Medicinal Chemistry Advances

Recent studies focus on prodrug formulations to mitigate the compound’s cytotoxicity. For instance, ester prodrugs demonstrated a 60% reduction in hepatotoxicity while retaining antiviral efficacy .

Synthetic Biology Approaches

Engineered enzymes (e.g., halogenases) are being explored to achieve greener bromination, reducing reliance on hazardous reagents.

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